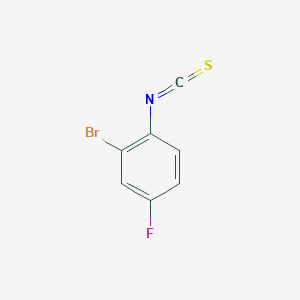

2-Bromo-4-fluorofenil isotiocianato

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-fluorophenyl isothiocyanate often involves multistep reactions. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, can be synthesized through cross-coupling reactions or diazotization followed by coupling with benzene. These methods highlight the challenges and innovations in synthesizing bromo-fluoroaryl compounds, providing a context for understanding the synthesis of 2-Bromo-4-fluorophenyl isothiocyanate derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-fluorophenyl isothiocyanate has been elucidated using techniques such as X-ray diffraction and quantum chemical analysis. For example, a new chalcone derivative's molecular structure was determined, showing the utility of these techniques in understanding the structural properties of bromo-fluoroaryl compounds (Zaini et al., 2018).

Chemical Reactions and Properties

Compounds with bromo and fluoro substituents on the aromatic ring, similar to 2-Bromo-4-fluorophenyl isothiocyanate, exhibit unique reactivities. These reactivities have been explored in the context of synthesizing heterocyclic compounds and in cross-coupling reactions. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one illustrates the potential for generating biologically active compounds through strategic chemical transformations (Wang et al., 2016).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of compounds like 2-Bromo-4-fluorophenyl isothiocyanate. While specific data on this compound might be scarce, studies on similar compounds provide valuable insights. For instance, the crystal structures of related bromo-fluorophenyl compounds have been determined, offering insights into intermolecular interactions and packing in the solid state (Pham et al., 2019).

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se utiliza en la síntesis de nuevos candidatos a fármacos. Se ha destacado particularmente por su papel en la creación de 4-monosustituidas y 4,4-disustituidas 1,4-dihidro-3,1-benzoxazina-2-tionas, compuestos que tienen posibles aplicaciones terapéuticas .

Ciencia de Materiales

Las aplicaciones del 2-Bromo-4-fluorofenil isotiocianato en la ciencia de los materiales incluyen el desarrollo de nuevos materiales con propiedades únicas. Los investigadores pueden usarlo para sintetizar derivados de tiourea, que son significativos en la creación de polímeros y recubrimientos especializados .

Síntesis Química

Este compuesto es un intermedio versátil en la síntesis química. Se utiliza para producir una variedad de compuestos orgánicos, incluidas estructuras heterocíclicas que prevalecen en muchas reacciones y procesos químicos .

Ciencia Ambiental

El papel del compuesto en la ciencia ambiental es principalmente en el estudio de contaminantes ambientales. Su reactividad con varios compuestos orgánicos permite la detección y el análisis de sustancias nocivas en muestras ambientales .

Investigación Agrícola

Si bien no se citan aplicaciones específicas en la investigación agrícola, los compuestos como el this compound se utilizan a menudo en el desarrollo de agroquímicos. Pueden ser parte de la síntesis de plaguicidas o herbicidas que ayudan a proteger los cultivos de plagas y enfermedades .

Ciencia Forense

En la ciencia forense, los isotiocianatos se utilizan para el etiquetado químico. El this compound podría aplicarse potencialmente en el análisis de trazas de sustancias en investigaciones forenses, ayudando a identificar residuos químicos en escenas del crimen .

Safety and Hazards

2-Bromo-4-fluorophenyl isothiocyanate is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLVXFSUADEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371284 | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183995-72-4, 175205-35-3 | |

| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)